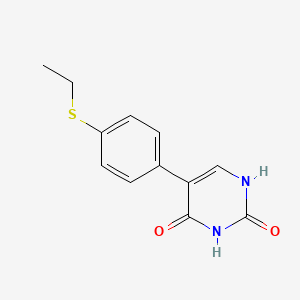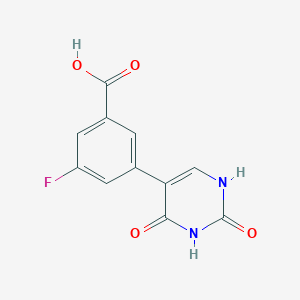
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-DCP-DHP-95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is composed of two rings of atoms and has a molecular weight of 297.72 g/mol. 5-DCP-DHP-95% has been used in a number of studies to investigate its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-DCP-DHP-95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine nucleotides. It has also been used as an inhibitor of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide. In addition, 5-DCP-DHP-95% has been used to study the effects of oxidative stress on cell viability and to investigate the role of nitric oxide in inflammation.
Wirkmechanismus
The mechanism of action of 5-DCP-DHP-95% is not fully understood. However, it is believed to act as an inhibitor of DHFR and iNOS. By inhibiting these enzymes, 5-DCP-DHP-95% can block the synthesis of purine nucleotides and nitric oxide, respectively. In addition, 5-DCP-DHP-95% has been shown to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCP-DHP-95% are not fully understood. However, it has been shown to inhibit the synthesis of purine nucleotides and nitric oxide. In addition, 5-DCP-DHP-95% has been shown to induce oxidative stress, which can lead to cell death. It has also been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-DCP-DHP-95% in laboratory experiments is its availability and ease of use. It is a commercially available compound and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-DCP-DHP-95% in laboratory experiments. It is not soluble in water and must be dissolved in a suitable solvent before use. In addition, it can be toxic at high concentrations and must be handled with caution.
Zukünftige Richtungen
The potential future directions for 5-DCP-DHP-95% include further investigation into its biochemical and physiological effects, exploration of its potential therapeutic applications, and development of new synthesis methods. In addition, further research into the mechanism of action of 5-DCP-DHP-95% could lead to a better understanding of its effects and potential therapeutic applications. Finally, further investigation into the potential toxic effects of 5-DCP-DHP-95% could lead to improved safety protocols for laboratory use.
Synthesemethoden
5-DCP-DHP-95% can be synthesized from 5-chloro-2,4-dihydroxy-pyrimidine (5-CDHP) and 2,4-dichlorophenol (2,4-DCP). The synthesis of 5-DCP-DHP-95% involves the condensation of 5-CDHP and 2,4-DCP in an aqueous solution at a temperature of 80°C. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid. The reaction is complete in approximately 3-4 hours and yields a 95% pure product.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(8(12)3-5)7-4-13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAIWCCCPOXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














